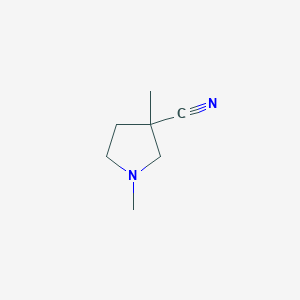![molecular formula C8H8N4 B12816154 Pyrido[2,3-b]pyrazin-8-ylmethanamine](/img/structure/B12816154.png)
Pyrido[2,3-b]pyrazin-8-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-b]pyrazin-8-ylmethanamine: is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with a methanamine group attached at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazin-8-ylmethanamine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine and glyoxal, the intermediate pyrido[2,3-b]pyrazine can be formed, which is then subjected to reductive amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrido[2,3-b]pyrazin-8-ylmethanamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
pyrido[2,3-b]pyrazin-8-ylmethanamine |
InChI |
InChI=1S/C8H8N4/c9-5-6-1-2-11-8-7(6)10-3-4-12-8/h1-4H,5,9H2 |
InChI Key |
UDPOPWDGYUVIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CN)N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816117.png)






